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Cat. No.: B046254

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dimethoxytoluene, also known as 4-methylveratrole or homoveratrole, is an aromatic
organic compound with the chemical formula CoH120:2.[1][2] It is a derivative of toluene with two
methoxy groups attached to the benzene ring at positions 3 and 4. This compound serves as a
valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals
and fragrances.[1] This technical guide provides a comprehensive overview of its physical and
chemical properties, detailed experimental protocols for its synthesis and analysis, and logical
workflows for these processes.

Physical and Chemical Properties

3,4-Dimethoxytoluene is a colorless to pale yellow liquid or solid at room temperature with a
mild aromatic odor.[1] It is soluble in alcohol and other organic solvents but insoluble in water.

[3]14]

Table 1: Physical Properties of 3,4-Dimethoxytoluene
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Property Value Reference

Molecular Formula CoH1202 [1112]

Molecular Weight 152.19 g/mol [1][2]
Colorless to pale yellow liquid

Appearance ) [11[3]
or solid

Melting Point 22-24 °C [11[3114115]

» ) 219-220 °C at 760 mmHg;

Boiling Point [11[3114115]
133-135 °C at 50 mmHg

Density 1.051 g/mL at 25 °C [31[5][6]

Refractive Index (n2°/D)

1.5260-1.5300

[1]5]

Vapor Pressure

0.171 mmHg at 25 °C

[1]3]

Flash Point 85 °C (185 °F) [1][4][5]
B Insoluble in water; soluble in
Solubility [31[4]
alcohol
logP (o/w) 2.01-2.18 [1]14]

Table 2: Chemical Identifiers
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Identifier Value Reference

CAS Number 494-99-5 [1112][5]
1,2-dimethoxy-4-

IUPAC Name [2]
methylbenzene

4-Methylveratrole,
Synonyms Homoveratrole, 4-Methyl-1,2- [2]

dimethoxybenzene

INChl=1S/C9H1202/c1-7-4-5-

InChl 8(10-2)9(6-7)11-3/h4-6H,1- 2]
3H3
SMILES CC1=CC(=C(C=C1)0C)OC 2]

Experimental Protocols
Synthesis of 3,4-Dimethoxytoluene

Several synthetic routes are available for the preparation of 3,4-dimethoxytoluene. Below are
detailed protocols for two common methods.

1. Wolff-Kishner Reduction of Veratraldehyde
This method involves the reduction of the aldehyde group of veratraldehyde.
e Materials:

o Veratraldehyde (3,4-dimethoxybenzaldehyde)

o

Hydrazine hydrate (95%)

o

Potassium hydroxide (KOH)

[¢]

Ethylene glycol

[e]

Diethyl ether
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o Water

e Procedure:

o A mixture of 91.5 g of veratraldehyde, 100 g of KOH, 75 ml of 95% hydrazine, and 700 ml
of ethylene glycol is heated at reflux for 30 minutes until the KOH dissolves.[7]

o Continue heating at reflux. The hydrazone will separate as a yellow solid, and mild
foaming may occur.[7]

o Continue refluxing for 3 hours, during which nitrogen gas will evolve, and vigorous frothing
will be observed.[7]

o After cooling, the reaction mixture is poured into 1.5 L of cold water.[7]
o The resulting oil is extracted with diethyl ether.[7]

o The combined ether extracts are washed with water, dried, and the solvent is evaporated.

[7]

o The resulting yellow oil is purified by distillation to yield 3,4-dimethoxytoluene as a
colorless oil (boiling point 68-72 °C at 0.05 mm).[7]

2. Methylation of 4-Methylcatechol under Microwave Irradiation

This method utilizes microwave-assisted organic synthesis for a rapid and efficient methylation
reaction.

o Materials:

o 4-Methylcatechol

o

Cesium carbonate (Cs2C0O3)

[¢]

Dimethyl carbonate (DMC)

[e]

Acetonitrile (CH3CN)

[e]

Mesitylene (internal standard)
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e Procedure:

o A solution of 1.82 mmol of 4-methylcatechol, 1 equivalent of Cs2COs per hydroxyl group, 2
mL of DMC, 2 mL of CHsCN, and 100 pL of mesitylene is prepared in a 10 mL airtight
glass vessel.

o The vessel is heated in a microwave synthesis reactor at 160 °C with a stirring rate of 600
rpm.

o The reaction is monitored, and the pressure is expected to increase over the course of
120 minutes.

o After 120 minutes, the reaction mixture is cooled to room temperature, and the pressure is
released.

o The reaction products are analyzed by GC-FID and GC-MS.

Analytical Methods

1. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for separating and identifying the components of a mixture.
e General Protocol:

o Sample Preparation: Dissolve a small amount of the 3,4-dimethoxytoluene sample in a
suitable volatile solvent (e.g., dichloromethane or diethyl ether).

o Injection: Inject a small volume (typically 1 pL) of the prepared sample into the GC.

o Separation: The sample is vaporized and carried by an inert gas (e.g., helium or nitrogen)
through a capillary column. The separation is based on the differential partitioning of the
analytes between the mobile phase (carrier gas) and the stationary phase coated on the
column wall. A typical temperature program would be an initial temperature of 60°C,
ramped to 240°C.

o Detection: As the separated components elute from the column, they enter the mass
spectrometer, where they are ionized, and the resulting ions are separated based on their
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mass-to-charge ratio.

o Data Analysis: The resulting mass spectrum provides a molecular fingerprint that can be
compared to a library of known spectra for identification.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for elucidating the molecular structure of organic
compounds.

e General Protocol for tH and 3C NMR:

o Sample Preparation: Dissolve 5-10 mg of the 3,4-dimethoxytoluene sample in
approximately 0.6 mL of a deuterated solvent (e.g., CDCIs) in an NMR tube.

o H NMR Acquisition:

Insert the sample into the NMR spectrometer.

Acquire the spectrum using appropriate parameters (e.g., pulse angle, acquisition time,
relaxation delay).

Process the data (Fourier transform, phase correction, baseline correction).

Reference the spectrum to the residual solvent peak (e.g., CHCIs at 7.26 ppm).
o 18C NMR Acquisition:
» Acquire a proton-decoupled 3C NMR spectrum.
» Process the data similarly to the *H NMR spectrum.
» Reference the spectrum to the solvent peak (e.g., CDClIs at 77.16 ppm).
3. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule.

o General Protocol (KBr Pellet Method):
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o Sample Preparation:

» Thoroughly mix 1-2 mg of the 3,4-dimethoxytoluene sample with approximately 100-
200 mg of dry potassium bromide (KBr) powder in an agate mortar.

» Press the mixture into a thin, transparent pellet using a hydraulic press.
o Spectrum Acquisition:

» Place the KBr pellet in the sample holder of the FTIR spectrometer.

» Acquire the spectrum, typically in the range of 4000-400 cm~1.

o Data Analysis: Identify the characteristic absorption bands corresponding to the functional
groups present in 3,4-dimethoxytoluene (e.g., C-H stretching of the methyl and methoxy
groups, C=C stretching of the aromatic ring, and C-O stretching of the ether linkages).

V - I - t -
Reactants
Ethylene Glycol
Potassium Hydroxide v Process Product
L @eflux (30 minDaGeﬂux 3 hoursD—>@uench with Watea—>651her ExtractiorD—>EDry & Evaporate]—>@islillation 3,4-Dimethoxytoluene

A

Hydrazine Hydrate N
Veratraldehyde

o J

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/product/b046254?utm_src=pdf-body
https://www.benchchem.com/product/b046254?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b046254?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Click to download full resolution via product page

Caption: Workflow for the synthesis of 3,4-Dimethoxytoluene via Wolff-Kishner reduction.
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Caption: General analytical workflow for the characterization of 3,4-Dimethoxytoluene.

Safety and Handling

3,4-Dimethoxytoluene is considered to be a skin and eye irritant.[2][4] It may also cause
respiratory irritation.[2] Appropriate personal protective equipment, including gloves, safety
glasses, and a lab coat, should be worn when handling this chemical. Work should be
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conducted in a well-ventilated area or a fume hood. It is stable under normal conditions, but it is
incompatible with strong oxidizing agents.[8]

Conclusion

This technical guide provides essential information on the physical and chemical properties of
3,4-dimethoxytoluene for researchers, scientists, and professionals in drug development. The
detailed experimental protocols for its synthesis and analysis, along with the visual workflows,
offer a practical resource for laboratory work involving this versatile chemical intermediate.
Adherence to proper safety and handling procedures is crucial when working with this
compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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